1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 123733-63-1
VCID: VC20861676
InChI: InChI=1S/C14H21ClN2O.2ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;;/h2-3,5-6H,4,7-12H2,1H3;2*1H
SMILES: COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl.Cl
Molecular Formula: C14H23Cl3N2O
Molecular Weight: 341.7 g/mol

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride

CAS No.: 123733-63-1

Cat. No.: VC20861676

Molecular Formula: C14H23Cl3N2O

Molecular Weight: 341.7 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride - 123733-63-1

Specification

CAS No. 123733-63-1
Molecular Formula C14H23Cl3N2O
Molecular Weight 341.7 g/mol
IUPAC Name 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;dihydrochloride
Standard InChI InChI=1S/C14H21ClN2O.2ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;;/h2-3,5-6H,4,7-12H2,1H3;2*1H
Standard InChI Key KQEUKQRNKBUFTF-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl.Cl
Canonical SMILES COC1=CC=CC=C1[NH+]2CC[NH+](CC2)CCCCl.[Cl-].[Cl-]

Introduction

Chemical Identity and Structure

Identifier TypeValue
CAS Number123733-63-1, 21279-77-6
Molecular FormulaC14H23Cl3N2O
Molecular Weight341.7 g/mol
Systematic Name1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride
Synonyms1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine dihydrochloride; RARECHEM AH CK 0073; 1-(3-Chloropropyl)-4-(2-methoxyphenyl)-piperazine 2 HCl
Registry NumbersMFCD00190241

The compound consists of a piperazine core with a 2-methoxyphenyl substituent at one nitrogen atom and a 3-chloropropyl chain at the other nitrogen, along with two hydrochloride salt groups . This structural arrangement contributes to its diverse chemical reactivity and applications in various fields.

Physical and Chemical Properties

The physical state of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is typically a crystalline solid at room temperature. As a dihydrochloride salt, it demonstrates enhanced stability and improved solubility characteristics compared to its free base form. The compound's physical and chemical properties make it suitable for various laboratory and industrial applications.

PropertyDescription
Physical StateCrystalline solid
SolubilitySoluble in polar solvents including water, methanol, and dimethyl sulfoxide
StabilityStable under normal laboratory conditions when stored properly
Melting PointData not available in search results
AppearanceWhite to off-white powder

The presence of the methoxy group on the phenyl ring contributes to the electron-donating properties of the molecule, while the chlorine atom on the propyl chain provides sites for further chemical modifications.

Synthesis Methods

Laboratory Scale Synthesis

The synthesis of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride typically involves a nucleophilic substitution reaction between 1-(2-Methoxyphenyl)piperazine and 3-chloropropyl chloride. This reaction is conducted under carefully controlled conditions to ensure high yield and purity of the final product.

The detailed synthetic procedure generally follows these steps:

  • Dissolution of 1-(2-Methoxyphenyl)piperazine in an appropriate organic solvent such as dichloromethane or chloroform

  • Addition of 3-chloropropyl chloride to the reaction mixture

  • Maintenance of reaction temperature between 0°C and room temperature

  • Continuous stirring for several hours to ensure complete conversion

  • Purification steps including extraction, washing, and recrystallization

  • Conversion to the dihydrochloride salt using hydrogen chloride in an appropriate solvent

The reaction proceeds via nucleophilic attack by the secondary amine of the piperazine ring on the primary carbon atom of 3-chloropropyl chloride, with displacement of the chloride leaving group.

Industrial Production

In industrial settings, the production of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride employs optimized conditions to maximize yield and purity while minimizing waste and environmental impact. Industrial synthesis often utilizes:

  • Continuous flow reactors that allow for better control of reaction parameters

  • Automated process monitoring and control systems

  • Scaled-up reaction vessels with improved mixing capabilities

  • Efficient heat transfer systems to maintain optimal reaction temperatures

  • Advanced purification methods such as automated chromatography or recrystallization systems

These industrial methods ensure consistent product quality and higher throughput compared to laboratory-scale synthesis, making the compound more accessible for research and commercial applications.

Chemical Reactions and Reactivity

Key Reaction Types

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride can participate in various chemical reactions due to its functional groups. The primary reaction sites include:

  • The terminal chlorine atom on the propyl chain, which can undergo nucleophilic substitution reactions

  • The piperazine nitrogen atoms, which can act as nucleophiles in their deprotonated form

  • The methoxy group on the phenyl ring, which can be cleaved under specific conditions

These reaction sites enable the compound to be used as a versatile building block in the synthesis of more complex molecules with diverse applications.

Stability and Degradation

  • Hydrolysis in strongly basic or acidic environments

  • Oxidation when exposed to strong oxidizing agents

  • Photodegradation when exposed to intense UV light

Proper storage in a cool, dry place, protected from light, and in sealed containers helps maintain the compound's integrity and extend its shelf life .

Applications in Research and Industry

Chemical Research Applications

In the field of chemistry, 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride serves as:

  • A valuable building block for the synthesis of complex organic molecules

  • A precursor in the development of novel pharmaceutical compounds

  • A model compound for studying nucleophilic substitution reactions

  • A standard in analytical chemistry for method development and validation

The compound's well-defined structure and reactivity make it an excellent tool for exploring various aspects of organic synthesis and reaction mechanisms.

Biological and Pharmaceutical Applications

The biological applications of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride stem from its structural features that enable interaction with various biological targets. The compound and its derivatives may exhibit:

  • Potential activity at serotonin receptors, particularly in relation to neurological systems

  • Possible applications in the development of novel therapeutic agents

  • Utility as a pharmacological tool to study biological mechanisms

  • Role as a precursor in the synthesis of bioactive compounds

The compound interacts with specific molecular targets within biological systems, potentially binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the application and biological context.

Industrial Applications

In addition to its research applications, 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride finds utility in various industrial processes:

  • Production of pharmaceuticals and drug intermediates

  • Development of agrochemicals and crop protection agents

  • Manufacturing of specialty chemicals with specific functional properties

  • Use as a reagent in quality control and analytical processes

These industrial applications leverage the compound's unique structure and reactivity to produce valuable end products for various sectors.

Mechanism of Action and Biological Activities

Molecular Interactions

The biological activity of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride and its derivatives often involves interaction with specific cellular receptors or enzymes. The piperazine moiety is known to confer affinity for various neuroreceptors, particularly those in the serotonergic system. The specific mechanisms may include:

  • Binding to receptor proteins, potentially altering their conformation and function

  • Modulation of enzyme activity through competitive or non-competitive interactions

  • Influence on cell signaling pathways related to neurotransmitter systems

  • Modification of membrane transport mechanisms

These molecular interactions form the basis for the compound's potential therapeutic applications and pharmacological effects.

Structure-Activity Relationships

The structure-activity relationships of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride and related compounds provide valuable insights for drug discovery and development. Key structural features that influence biological activity include:

  • The methoxy substituent on the phenyl ring, which affects electron density and receptor binding

  • The piperazine ring, which provides a rigid scaffold for presenting functional groups in specific spatial orientations

  • The chloropropyl chain, which can influence lipophilicity and membrane permeability

  • The salt form, which affects solubility and bioavailability

Understanding these relationships helps researchers design more effective derivatives with enhanced potency, selectivity, or safety profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator